2-methyl-N-[3-(1-piperidinyl)propyl]benzamide
Overview
Description
2-methyl-N-[3-(1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.188863393 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, for anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly influenced activity, with some derivatives demonstrating potent inhibitory effects on AChE, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Bioactivity of Metal Complexes Research on benzamides and their metal complexes, including copper and cobalt, showed that these compounds possess antibacterial properties against various bacterial strains. These findings open pathways for the application of this compound derivatives in developing new antibacterial agents (Khatiwora et al., 2013).
Anti-Fatigue Effects A series of benzamide derivatives, synthesized by reacting substituted benzoic acids with piperidine, demonstrated anti-fatigue effects in weight-loaded forced swimming mice. These findings suggest that compounds related to this compound could be explored for their potential to enhance physical endurance and combat fatigue (Wu et al., 2014).
Antipsychotic Agents Research on N-(piperidylalkyl)trifluoroethoxybenzamides, which are structurally related to this compound, has identified compounds with oral antiarrhythmic activity in mice. This indicates potential applications of similar compounds in developing treatments for arrhythmias (Banitt et al., 1977).
Serotonin 4 Receptor Agonist The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, closely related to this compound, has been reported. These compounds were evaluated for their serotonin 4 (5-HT4) receptor agonist activity, suggesting potential applications in gastrointestinal motility disorders (Sonda et al., 2003).
Properties
IUPAC Name |
2-methyl-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14-8-3-4-9-15(14)16(19)17-10-7-13-18-11-5-2-6-12-18/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJXZJYRFLWKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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